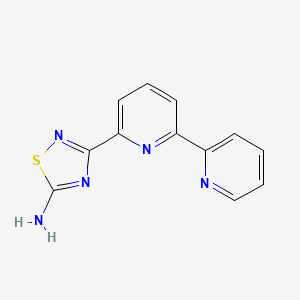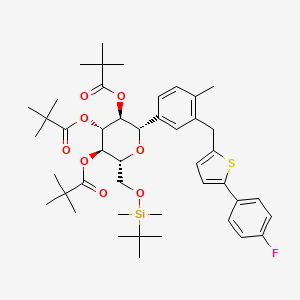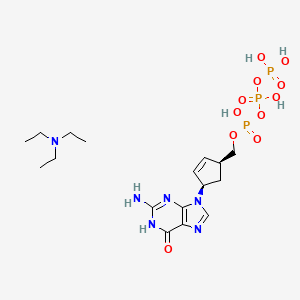
(-)-Carbovir-5'-triphosphate Triethylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is a chemical compound that has garnered significant interest in various scientific fields. This compound is a derivative of carbovir, a nucleoside analog known for its antiviral properties. The triethylammonium salt form enhances its solubility and stability, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Carbovir-5’-triphosphate Triethylammonium Salt typically involves multiple steps, starting from the base compound carbovir. The process includes phosphorylation to introduce the triphosphate group, followed by the formation of the triethylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous monitoring of reaction conditions to maintain product quality. The final product is purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(-)-Carbovir-5’-triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability or activity.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while substitution reactions can yield various derivatives with different functional groups.
科学的研究の応用
(-)-Carbovir-5’-triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used in studies involving nucleoside analogs and their effects on biological systems.
Medicine: Due to its antiviral properties, it is studied for potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound’s stability and solubility make it useful in various industrial processes, including the production of pharmaceuticals.
作用機序
The mechanism of action of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved in its action include the inhibition of nucleotide synthesis and the disruption of viral replication processes.
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is unique due to its enhanced solubility and stability, which make it more suitable for various applications compared to other nucleoside analogs. Its specific mechanism of action and the ability to form stable salts with triethylammonium further distinguish it from similar compounds.
特性
分子式 |
C17H31N6O11P3 |
|---|---|
分子量 |
588.4 g/mol |
IUPAC名 |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H16N5O11P3.C6H15N/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20;1-4-7(5-2)6-3/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17);4-6H2,1-3H3/t6-,7+;/m1./s1 |
InChIキー |
VOPCLDVIXTWVHC-HHQFNNIRSA-N |
異性体SMILES |
CCN(CC)CC.C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CCN(CC)CC.C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)

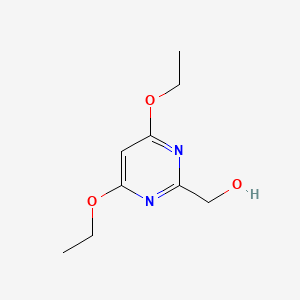
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
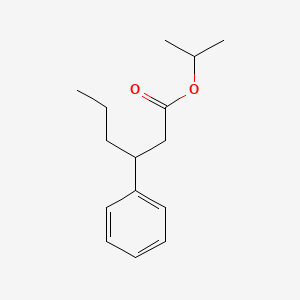
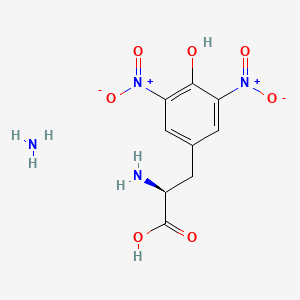

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
